Heptylamine

Catalog No.
S661051
CAS No.
111-68-2
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylamine

CAS Number

111-68-2

Product Name

Heptylamine

IUPAC Name

heptan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N

SMILES

CCCCCCCN

Canonical SMILES

CCCCCCCN

Internal Standard in Chromatography

  • Heptylamine serves as an internal standard in the determination of biogenic monoamines and biogenic diamines using the high-performance liquid chromatography (HPLC) technique [].
  • An internal standard is a compound added to a sample in a known amount to help quantify the target analytes (biogenic monoamines and diamines in this case) by comparing their peak areas in the chromatogram [].

Studying Molecular Structure and Interactions

  • Researchers have employed heptylamine to investigate the effect of hydration on the gaseous structure of protonated heptylamine using a combination of infrared photodissociation (IRPD) spectroscopy and computational chemistry [].
  • This study aimed to understand how water molecules, when attached to the positively charged heptylamine molecule (protonated heptylamine), influence its structural properties.

Heptylamine, also known as 1-heptanamine or n-heptylamine, is an organic compound with the molecular formula C7H17NC_7H_{17}N and a molecular weight of approximately 115.2166 g/mol. It is classified as a primary amine and is characterized by a straight-chain structure where the amino group is attached to the first carbon atom of a seven-carbon alkane chain. The compound has various synonyms, including 1-aminoheptane and CH₃(CH₂)₆NH₂ .

Heptylamine is a flammable liquid []. It can cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

  • Safety Precautions: Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling heptylamine [].

  • Alkylation Reactions: Heptylamine can undergo alkylation to form secondary and tertiary amines when reacted with alkyl halides.
  • Acylation: This reaction involves the formation of amides when heptylamine reacts with acyl chlorides.
  • Hofmann Rearrangement: Heptylamine can be synthesized through the Hofmann rearrangement of caprylic acid amide, leading to the formation of heptylamine as a product .

Heptylamine has shown significant biological activity, particularly in relation to the central nervous system. It exhibits a high affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission and muscle contraction. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders .

Several methods exist for synthesizing heptylamine:

  • Direct Ammonolysis: Reacting 1-bromoheptane with ammonia is a straightforward method for producing heptylamine.
  • Reduction of Heptanamide: The reduction of heptanamide using lithium aluminum hydride can yield heptylamine.
  • Hofmann Rearrangement: As previously mentioned, this method involves converting caprylic acid amide into heptylamine through a series of reactions involving hypochlorite .

Heptylamine has diverse applications:

  • Pharmaceuticals: Due to its interaction with nicotinic receptors, it may be explored for therapeutic uses in treating neurological conditions.
  • Chemical Intermediates: It serves as an intermediate in synthesizing surfactants, lubricants, and other organic compounds.
  • Research: Heptylamine is used in biochemical research to study amine interactions and their effects on biological systems .

Studies have indicated that heptylamine interacts significantly with various receptors in biological systems. Its affinity for nicotinic acetylcholine receptors makes it a candidate for further research into its potential role as a modulator in neurological pathways. Additionally, its reactivity in chemical synthesis highlights its importance in developing new compounds with specific biological activities .

Heptylamine shares structural similarities with several other primary amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylamineC₂H₅NH₂Shorter chain; used extensively in organic synthesis.
PropylamineC₃H₇NH₂Intermediate in the production of pharmaceuticals; slightly more reactive than heptylamine.
OctylamineC₈H₁₉NH₂Longer chain; exhibits different solubility properties and biological activity.
ButylamineC₄H₉NH₂Commonly used as a building block in organic synthesis; less hydrophobic than heptylamine.

Heptylamine's seven-carbon chain provides unique properties such as moderate hydrophobicity and specific receptor interactions that differentiate it from both shorter and longer-chain amines .

Heptylamine, also known as 1-heptanamine or n-heptylamine, has been a subject of scientific interest for decades. Its synthesis was initially documented in organic chemistry literature dating back to the early 20th century. Traditional preparation methods included the reduction of heptaldoxime using various reagents such as sodium amalgam with acetic acid, ammonium amalgam, or sodium with alcohol. The compound gained attention in organic synthesis applications due to its relatively simple structure and versatile reactivity profile.

Early research primarily focused on developing efficient synthetic routes and exploring basic chemical properties. One historically significant preparation method, documented in Organic Syntheses, involved dissolving n-heptanal oxime in anhydrous ethanol, heating to boiling, and adding sodium bar to maintain reflux. After sodium dissolution, the reaction mixture was cooled, diluted with water, and distilled to obtain heptylamine in 60-73% yield. This synthetic approach demonstrated the practical utility of converting oximes to primary amines, a fundamental transformation in organic chemistry.

The scientific understanding of heptylamine evolved substantially through the mid-20th century, with investigations published in journals such as Tetrahedron Letters. These publications helped establish heptylamine as an important building block for more complex nitrogen-containing compounds.

Current Research Significance in Chemical Sciences

Contemporary research on heptylamine spans multiple areas of chemical sciences. Its significance is particularly evident in asymmetric synthesis, where derivatives of aminoheptane serve as crucial reagents. For instance, 2-heptylamine derivatives have been used in the synthesis of human A3 adenosine receptor antagonists, highlighting their importance in medicinal chemistry applications.

Recent research has focused on exploring heptylamine's role in developing biocatalytic systems. Studies have demonstrated the potential of amine dehydrogenases (AmDHs) in asymmetric reductive amination to synthesize chiral amines, including heptylamine derivatives. The engineering of these enzymes has expanded substrate scope to include previously inaccessible bulky aliphatic ketones, enabling the production of structurally diverse chiral amines with excellent enantioselectivity.

The compound has also gained prominence in spectroscopic studies. Researchers have utilized infrared photodissociation (IRPD) spectroscopy and computational chemistry to investigate the effects of hydration on the gaseous structures of protonated heptylamine. These studies provide fundamental insights into molecular behavior in different environments, contributing to our understanding of amine chemistry at a molecular level.

Interdisciplinary Research Perspectives

The versatility of heptylamine has facilitated its adoption across numerous scientific disciplines. In pharmaceutical research, heptylamine derivatives have shown promise as sigma receptor ligands. When N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl derivatives of heptylamine were evaluated, they exhibited nanomolar affinities for both sigma-1 and sigma-2 receptors. These findings highlight potential applications in developing novel therapeutic agents, particularly for conditions involving sigma receptors.

In materials science, heptylamine has been utilized to prepare implantable devices with antibacterial properties and multifunctional surfaces. The compound's ability to form diverse functional derivatives makes it valuable for surface modification technologies.

Biochemical applications include using heptylamine as an internal standard in the determination of biogenic monoamines and biogenic diamines by fluorescence-HPLC methods. This analytical application demonstrates how relatively simple compounds like heptylamine can play crucial roles in complex biological assays.

The study of structural dynamics has also benefited from heptylamine research. Comparative studies between 1,7-diammoniumheptane and protonated heptylamine have revealed insights into water-induced folding mechanisms, contributing to our understanding of molecular interactions in aqueous environments.

Classical Synthetic Routes

N-Heptanal Oxime Reduction Pathways

The reduction of N-heptanal oxime represents a foundational method for heptylamine synthesis. Early procedures employed sodium amalgam in acetic acid, where the oxime’s C=N bond undergoes reductive cleavage to yield the primary amine [1]. This method, while effective, faced challenges in scalability due to the toxicity of mercury-based reagents. Subsequent innovations introduced catalytic hydrogenation with platinum oxide (PtO₂) under acidic conditions, which minimized over-reduction of the N–O bond [2]. For instance, Adam’s catalyst (PtO₂) combined with hydrochloric acid achieved 85–90% yields by protonating the oxime nitrogen, thereby stabilizing the intermediate hydroxylamine against further reduction [2].

A comparative analysis of reductants reveals that sodium borohydride in alcoholic solvents offers milder conditions, albeit with lower chemoselectivity. Recent studies highlight the role of Brønsted acids in modulating reaction pathways: acetic acid enhances proton transfer, while stronger acids like HCl favor N–O bond retention [1] [2].

Oenanthone-Based Synthetic Approaches

The Leuckart reaction, utilizing 2-oenanthone (heptan-2-one) and ammonium formate, provides an alternative route. In this method, the ketone reacts with ammonium formate at 130–140°C to form a formyl intermediate, which is subsequently hydrolyzed with hydrochloric acid to yield 2-heptylamine [3]. Experimental optimizations demonstrate that water removal via a Dean-Stark apparatus improves formamide formation, critical for intermediate stability [3].

ReagentTemperature (°C)Time (h)Yield (%)
Formamide170–1802115
Ammonium formate120–130756
Formamide + NH₄⁺170–1801258

Table 1. Yield variations in 2-heptylamine synthesis via Leuckart reaction [3].

Mechanistically, the reaction proceeds through formimido intermediate formation, followed by hydride transfer and decarbonylation [3]. The presence of water modulates hydrolysis kinetics, with excess water favoring premature intermediate decomposition.

Catalytic Synthetic Strategies

Cu-Ni Bimetallic Catalyst Systems

Bimetallic Cu-Ni catalysts have emerged as efficient systems for nitrile hydrogenation, a precursor route to heptylamine. For example, Ni/MgAlO catalysts modified with copper exhibit enhanced activity in acetonitrile reduction, achieving turnover frequencies (TOF) of 0.8 s⁻¹ at 80°C [4]. The Cu dopant facilitates H₂ dissociation, while Ni sites mediate C≡N bond activation. Surface characterization via infrared spectroscopy confirms that Cu-Ni alloys suppress undesirable secondary amine formation by modulating adsorption geometries [4].

Framework Metal Catalysts for Amine Synthesis

Zeolite-encapsulated cobalt catalysts, such as Co@ZSM-5, enable solvent-free heptanonitrile hydrogenation. The microporous framework stabilizes metallic nanoparticles, preventing aggregation and ensuring consistent activity over 10 cycles [4]. Density functional theory (DFT) studies reveal that confinement effects lower the activation energy for H₂ heterolysis, leading to 92% selectivity toward heptylamine at 100 bar H₂ [4].

Stereoselective Synthesis

Resolution Techniques for Racemic 2-Heptylamine

Chiral resolving agents, such as (-)-di-p-toluoyl-D-tartaric acid, enable the separation of racemic 2-heptylamine into enantiomers. Crystallization in ethanol yields diastereomeric salts with differential solubilities, achieving enantiomeric excess (ee) >98% after three recrystallizations [2].

Enantiopure Heptylamine Derivatives Production

Cyclometalated iridium complexes (e.g., Cp*Ir(N^C)Cl) catalyze asymmetric oxime hydrogenation, producing 2-heptylamine with 89% ee [2]. Key to success is dynamic kinetic resolution, where acid additives promote oxime isomerization, allowing single enantiomer formation regardless of starting geometry [2].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical synthesis using planetary ball mills achieves heptylamine via solid-state oxime reduction. Sodium borohydride and oxime reactants are milled with TiO₂ beads, yielding 78% product without solvent [2]. This approach reduces waste generation by 60% compared to traditional methods [2].

Sustainable Catalyst Development

Metal-organic frameworks (MOFs) functionalized with amine groups, such as UiO-66-NH₂, serve as reusable catalysts for transfer hydrogenation. Using formic acid as a hydrogen donor, these MOFs achieve 95% conversion of heptanonitrile under mild conditions (50°C, 6 h) [4]. Life-cycle assessments indicate a 40% reduction in energy consumption versus conventional Pt-based systems [4].

XLogP3

2.6

Boiling Point

156.0 °C

LogP

2.57 (LogP)

Melting Point

-18.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.74 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-68-2

Wikipedia

Heptylamine

General Manufacturing Information

1-Heptanamine: ACTIVE

Dates

Modify: 2023-08-15

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